molecular formula C16H15FN2OS B2414770 N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide CAS No. 2305414-14-4

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide

Cat. No. B2414770
CAS RN: 2305414-14-4
M. Wt: 302.37
InChI Key: SGYSPHWRGXSLLM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains a fluorophenyl group, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The compound contains a benzothiazole ring, a fluorophenyl group, and an amide group. The presence of these functional groups could influence its reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the biological activity of this compound and its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-2-14(20)18-12-4-3-5-13-15(12)21-16(19-13)10-6-8-11(17)9-7-10/h2,6-9,12H,1,3-5H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSPHWRGXSLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=C1SC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide

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